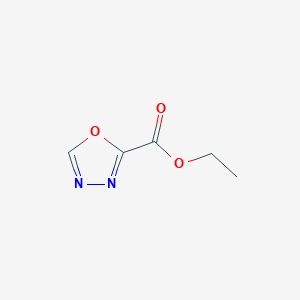

Ethyl 1,3,4-oxadiazole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZUBHIKKPLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to other oxadiazole derivatives.

Reduction: Formation of reduced oxadiazole compounds.

Substitution: Introduction of different substituents on the oxadiazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, thiourea, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions include triazolamines, thiadiazoles, and other substituted oxadiazole derivatives .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Ethyl 1,3,4-oxadiazole-2-carboxylate serves as a crucial intermediate in synthesizing various heterocyclic compounds. Its ability to undergo multiple reactions (oxidation, reduction, and substitution) allows researchers to create a wide range of derivatives.

Biology

- Biological Activities : This compound has been investigated for its potential antibacterial, antifungal, and antiviral properties. Studies indicate that derivatives of this compound can inhibit key enzymes involved in cell proliferation, such as thymidylate synthase and HDAC .

Medicine

- Pharmacophore in Drug Design : this compound is explored as a pharmacophore for developing anticancer and anti-inflammatory agents. Its mechanism includes inducing apoptosis and cell cycle arrest through enzyme inhibition .

Industry

- Agrochemicals : The compound is utilized in the formulation of herbicides and fungicides aimed at enhancing crop yield and pest resistance. Its effectiveness in agricultural applications makes it valuable for sustainable farming practices .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of thymidylate synthase, which disrupted DNA synthesis .

Case Study 2: Antibacterial Properties

Research highlighted in PubChem indicated that certain derivatives of this compound showed promising antibacterial activity against resistant strains of bacteria. The study focused on the structure-activity relationship to optimize efficacy while minimizing toxicity .

Mécanisme D'action

The mechanism of action of ethyl 1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its ability to form hydrogen bonds and interact with nucleic acids contributes to its antiviral and anticancer activities .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-donating groups (e.g., NH₂, OCH₃) increase polarity and solubility, making these derivatives suitable for aqueous-phase reactions or drug formulations .

- Electron-withdrawing groups (e.g., Cl) improve electrophilicity, facilitating reactions like nucleophilic aromatic substitution .

Pharmacological Activity

- Amino Derivatives: The NH₂ group in Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate enables hydrogen bonding with biological targets, enhancing antimicrobial activity .

- Aryl-Substituted Derivatives : Compounds like Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate show promise in anticancer applications due to aryl ring interactions with cellular receptors .

Industrial and Commercial Relevance

Activité Biologique

Ethyl 1,3,4-oxadiazole-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of the oxadiazole ring enhances its interaction with various biological targets, making it a valuable scaffold in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives under acidic conditions. Various synthetic routes have been explored to optimize yield and purity. For instance:

- Methodology : The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly.

- Yield : Typical yields range from 50% to 75%, depending on the specific reaction conditions employed.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Studies have shown:

- In vitro Studies : Compounds derived from the oxadiazole scaffold demonstrate significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against resistant strains of Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 8 | M. tuberculosis |

| Derivative B | 16 | E. coli |

| Derivative C | 32 | S. aureus |

Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties:

- Mechanisms : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 1.18 | HEPG2 |

| Compound Y | 2.56 | MCF7 |

| Compound Z | 4.18 | SW1116 |

Anti-inflammatory and Antioxidant Activities

Additionally, derivatives of this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and antioxidant activities that reduce oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against Pseudomonas aeruginosa and Staphylococcus aureus, revealing that certain modifications to the oxadiazole ring significantly enhanced potency .

- Anticancer Potential : In a recent investigation, a series of oxadiazole derivatives were tested against multiple cancer cell lines, with several compounds achieving IC50 values lower than established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1,3,4-oxadiazole-2-carboxylate, and what starting materials are typically employed?

- Methodology : this compound is synthesized via cyclization of hydrazone intermediates. A typical route involves reacting ethyl-2-piperidone-3-carboxylate with hydrazine hydrate to form hydrazones, followed by cyclization using phosphoryl chloride (POCl₃) under reflux conditions. Purification is achieved via flash chromatography with solvents like diethyl ether/dichloromethane .

- Key Parameters : Reaction temperature (65–100°C), stoichiometric control of POCl₃, and inert atmosphere (N₂) to prevent side reactions .

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 28.88° between oxadiazole and bromophenyl groups), and intermolecular interactions (C–H⋯O hydrogen bonds) .

- NMR spectroscopy : Confirms substituent positions (e.g., ethyl ester protons at δ 1.3–1.4 ppm in ¹H NMR) .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 298 [M+Na]⁺) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Applications : Serves as a precursor for bioactive derivatives, including antimicrobial and antiparasitic agents. For example, 5-(1H-indol-2-yl) derivatives exhibit activity against Plasmodium falciparum by disrupting membrane remodeling in infected erythrocytes .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Challenges : Low yields due to incomplete cyclization or side reactions (e.g., hydrolysis of the ester group).

- Solutions :

- Use anhydrous solvents (e.g., dry THF) and controlled stoichiometry of POCl₃ .

- Employ high-throughput screening to identify optimal catalysts (e.g., Lewis acids like ZnCl₂) for regioselective cyclization .

- Monitor reaction progress via TLC or in situ IR spectroscopy to terminate reactions at peak conversion .

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms for oxadiazole formation?

- Case Study : X-ray data reveal that intermediates in azodicarboxylate reactions adopt cyclic structures (e.g., structure 7 in Scheme II) rather than open-chain dipolar forms. This confirms a 1,4-addition mechanism involving CX₂ groups, resolving earlier debates about intermediate stability .

Q. What strategies address discrepancies in reported bioactivity of Ethyl 1,3,4-oxadiazole derivatives?

- Analysis : Divergent bioactivity (e.g., antimicrobial vs. inactive results) may stem from substituent effects or assay conditions.

- Resolution :

- Perform comparative studies using standardized assays (e.g., MIC testing against S. aureus ATCC 25923).

- Use computational modeling (e.g., DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

- Modify the ester group (e.g., methyl to tert-butyl) to enhance lipophilicity and membrane permeability .

Q. How does substituent variation on the oxadiazole ring influence physicochemical properties?

- Data-Driven Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.